Butylpiperazin-1-carboxylat

Übersicht

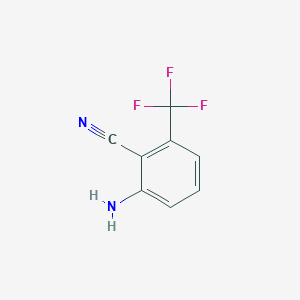

Beschreibung

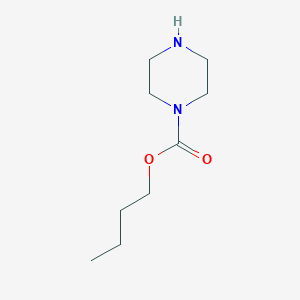

Butyl piperazine-1-carboxylate derivatives are a class of organic compounds that have been extensively studied due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. These compounds are characterized by a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions, and a carboxylate group attached to a butyl chain.

Synthesis Analysis

The synthesis of butyl piperazine-1-carboxylate derivatives involves various chemical reactions, including nucleophilic substitution, condensation, and amination. For instance, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was obtained through a nucleophilic substitution reaction . Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . Additionally, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process .

Molecular Structure Analysis

The molecular structures of these derivatives have been confirmed using various spectroscopic methods and X-ray diffraction studies. For example, the structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was confirmed by single crystal X-ray diffraction analysis, revealing a linear shape with the ethyl acetate moiety adopting a fully extended conformation . Similarly, the crystal structure of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was subjected to crystallographic and conformational analysis .

Chemical Reactions Analysis

The chemical reactivity of butyl piperazine-1-carboxylate derivatives is influenced by the functional groups attached to the piperazine ring. These compounds can undergo further chemical transformations, such as the direct C(sp2)-H arylation of unactivated arenes, as facilitated by organocatalysts like 1-(2-hydroxyethyl)-piperazine . The versatility of these compounds is highlighted by their ability to participate in both inter- and intra-molecular reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of butyl piperazine-1-carboxylate derivatives are determined by their molecular structure. The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, for example, was reported with typical bond lengths and angles for this type of piperazine-carboxylate . The molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated using density functional theory (DFT), revealing the stability of the molecular structure and conformations .

Wissenschaftliche Forschungsanwendungen

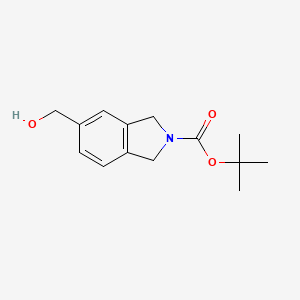

Kinase-Inhibitoren

Butylpiperazin-1-carboxylat: wird bei der Synthese von Kinase-Inhibitoren verwendet. Diese Moleküle spielen eine entscheidende Rolle in Signaltransduktionswegen und sind aufgrund ihrer Beteiligung an Zellwachstum und -proliferation Ziele für die Krebstherapie. Der Piperazin-Rest dient als Linker oder strukturelles Gerüst, das die pharmakokinetischen Eigenschaften der Kinase-Inhibitoren verbessern kann .

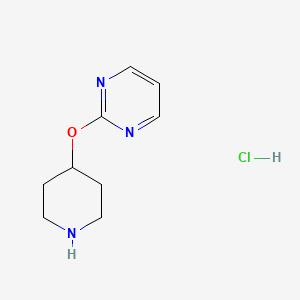

Rezeptor-Modulatoren

Diese Verbindung ist auch bei der Herstellung von Rezeptor-Modulatoren von Bedeutung. Rezeptor-Modulatoren können Rezeptoren im Körper entweder hemmen oder stimulieren und verschiedene physiologische Prozesse beeinflussen. Die Flexibilität und Reaktivität des Piperazinrings machen ihn zu einem exzellenten Kandidaten für die Entwicklung neuer Modulatoren mit potenziellen therapeutischen Anwendungen .

Synthetische Methoden

In der Prozesschemie ist This compound ein wichtiges Zwischenprodukt. Es ist an verschiedenen synthetischen Methoden beteiligt, darunter die Buchwald-Hartwig-Aminierung, aromatische nucleophile Substitution und reduktive Aminierung. Diese Methoden sind unerlässlich für die Konstruktion komplexer Moleküle, insbesondere in der pharmazeutischen Industrie .

Antibakterielle und Antimykotische Mittel

Forschungen zeigen, dass Derivate von this compound antibakterielle und antimykotische Aktivitäten aufweisen. Die konformationelle Flexibilität des Piperazinrings und das Vorhandensein polarer Stickstoffatome tragen zu seiner Interaktion mit biologischen Makromolekülen bei und verbessern seine Bioaktivität .

Arzneimittelforschung und -entwicklung

Die Modifizierbarkeit und Löslichkeit der Verbindung machen sie zu einem wertvollen Baustein in der Arzneimittelforschung. Sie wird verwendet, um eine Vielzahl von bioaktiven Molekülen zu erzeugen, darunter Amide, Sulfonamide und Imidazolinone, die ein breites Spektrum an biologischen Aktivitäten gezeigt haben .

Optimierung der physikalisch-chemischen Eigenschaften

Schließlich wird This compound verwendet, um die physikalisch-chemischen Eigenschaften von Molekülen anzupassen. Seine Einarbeitung in Arzneimittelmoleküle kann die Löslichkeit, Stabilität und die allgemeinen arzneimittelähnlichen Eigenschaften verbessern und es zu einem vielseitigen Werkzeug in der medizinischen Chemie machen .

Wirkmechanismus

Target of Action

Butyl piperazine-1-carboxylate, also known as 1-Boc-piperazine, is a compound useful in organic synthesis . It is an N-Boc protected piperazine It has been used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances, such as trazodone .

Mode of Action

The compound undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . This reaction is a powerful method for forming carbon-nitrogen bonds, which are key in many biological molecules.

Biochemical Pathways

It is known that the compound can be used to synthesize monosubstituted piperazine intermediates . These intermediates can then be incorporated into various bioactive molecules, potentially affecting a wide range of biochemical pathways depending on the final molecule synthesized.

Pharmacokinetics

The compound’s basic center has been associated with poor oral bioavailability

Result of Action

The molecular and cellular effects of Butyl piperazine-1-carboxylate’s action would depend on the specific bioactive molecule that it is incorporated into. For example, when used to synthesize trazodone, a commonly used antidepressant, the resulting molecule can have significant effects on serotonin levels in the brain .

Action Environment

It is known that the compound can undergo degradation with oh radicals , suggesting that it may be sensitive to certain environmental conditions

Safety and Hazards

Zukünftige Richtungen

“Butyl piperazine-1-carboxylate” has potential applications in various fields. For instance, it can be used in the preparation of series of (m-phenoxy)phenyl substituted piperazine derivatives . It also plays a role in the synthesis of α,β-poly (2-oxazoline) lipopolymers via living cationic ring opening polymerization .

Eigenschaften

IUPAC Name |

butyl piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-2-3-8-13-9(12)11-6-4-10-5-7-11/h10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILAQOYFPLQIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620873 | |

| Record name | Butyl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50606-32-1 | |

| Record name | 1-Piperazinecarboxylic acid, butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50606-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of tert-Butyl piperazine-1-carboxylate in organic synthesis, and can you give an example?

A1: tert-Butyl piperazine-1-carboxylate serves as a versatile building block in organic synthesis, particularly for constructing molecules with piperazine moieties. Its utility stems from the tert-butyloxycarbonyl (BOC) group acting as a protecting group for one of the piperazine nitrogens. This allows for selective reactions at the unprotected nitrogen. A specific example is its application in synthesizing Fluphenazine hydrochloride []. In this process, tert-Butyl piperazine-1-carboxylate reacts with 1-bromo-3-chloropropane, followed by subsequent reactions to introduce the remaining Fluphenazine structural components. Afterward, the BOC protecting group is removed, yielding the final compound.

Q2: How is tert-Butyl piperazine-1-carboxylate utilized in the development of new pesticides?

A3: Researchers utilize tert-Butyl piperazine-1-carboxylate as a starting point to synthesize diverse N-substituted piperazine derivatives, which are then evaluated for their potential as acaricides []. This "intermediate derivatization method" allows for the systematic alteration of the piperazine structure, leading to the discovery of novel compounds with improved activity. One such derivative, compound 12 in the study, exhibited significant acaricidal activity against Tetranychus cinnabarinus (carmine spider mite), surpassing even commercial controls like spirodiclofen and pyridaben in greenhouse tests. This example demonstrates the value of tert-Butyl piperazine-1-carboxylate as a platform for discovering new pesticides.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Bromomethyl-phenyl)-5-(3-nitro-phenyl)-[1,3,4]thiadiazole](/img/structure/B1291494.png)

![2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile](/img/structure/B1291513.png)

![[2-(Dimethylamino)-4-pyridinyl]methanol](/img/structure/B1291514.png)